molecular formula C19H15N3Na2O8S2 B1266041 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt CAS No. 6441-93-6

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt

Cat. No. B1266041
CAS RN: 6441-93-6
M. Wt: 523.5 g/mol
InChI Key: LGWXIBBJZQOXSO-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of azo compounds typically involves the reaction between diazonium salts and phenols or aromatic amines in alkaline conditions. For instance, azo-linked Schiff base ligands were synthesized using benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt, leading to compounds with complex coordination properties when combined with transition metals like Cu(II), Ni(II), and Co(II) (Tunçel & Serin, 2006). This synthesis pathway emphasizes the role of azo linkage in forming compounds with significant structural and functional diversity.

Molecular Structure Analysis

The molecular structure of azo compounds, including the discussed disodium salt, is characterized by the azo group's ability to conjugate with aromatic rings, leading to extended π-electron systems. These systems are responsible for the compound's color and photophysical properties. The structural characterization often involves spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS), providing insights into the compound's functional groups, bonding environment, and molecular geometry.

Chemical Reactions and Properties

Azo compounds undergo various chemical reactions, including azo-hydrazone tautomerism and electrophilic substitution. Their chemical properties are significantly influenced by the azo group and the nature of the substituents on the aromatic rings. For example, the reactivity of azo compounds in oxidation reactions has been studied, revealing mechanisms that involve the transformation of these compounds under specific conditions, such as subcritical water oxidation (Imbierowicz, 2017).

Scientific Research Applications

Synthesis and Characterization

  • Azo compounds like 2,7-Naphthalenedisulfonic acid derivatives are synthesized and characterized for their potential in forming Schiff base ligands and metal complexes. These complexes have been studied for their chemical properties and potential applications in various fields (Tunçel & Serin, 2006).

Use in Gravimetric Analysis

  • This compound has been proposed as a reagent for the gravimetric determination of zirconium. It forms a precipitate that can be weighed directly, offering a precise method for measuring zirconium levels (Popa, Baiulescu, Greff & Moldoveanu, 1966).

Application in Dye Industry

  • Derivatives of 2,7-Naphthalenedisulfonic acid are utilized in the dye industry, particularly in identifying and characterizing different color compounds in food dyes (Yamada et al., 1998).

Potential in Anti-HIV Research

  • Certain derivatives of naphthalenedisulfonic acid have shown activity in anti-HIV-1 screens, indicating their potential as a class of non-nucleoside anti-HIV-1 compounds (Mohan, Singh & Baba, 1991).

Fluorescent Probes Development

  • It has been used in synthesizing water-soluble fluorescent probes for the determination of certain compounds like methylamine, demonstrating its utility in analytical chemistry (Gu, Ma & Liang, 2001).

Oxidation Mechanism Studies

  • Studies on the oxidation mechanism of this compound with oxygen in subcritical water have been conducted, which is essential for understanding its behavior in different chemical processes (Imbierowicz, 2017).

Safety And Hazards

This compound may cause serious eye irritation, respiratory irritation, and skin irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, and spray. If it gets on the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXIBBJZQOXSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064360
Record name C.I. Acid Red 35
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Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt

CAS RN

6441-93-6
Record name 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt
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Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2)
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Record name C.I. Acid Red 35
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Record name Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate
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